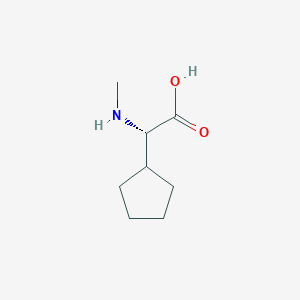

(S)-2-cyclopentyl-2-(methylamino)acetic acid

Description

Contextualization within the Field of Chiral α-Amino Acid Derivatives

Chiral α-amino acid derivatives are fundamental components in the synthesis of a wide range of biologically active molecules, including peptides and pharmaceuticals. nbinno.com The introduction of non-natural or modified amino acids, such as (S)-2-cyclopentyl-2-(methylamino)acetic acid, into peptide chains can lead to compounds with enhanced stability, improved pharmacokinetic profiles, and novel biological activities. benthamdirect.comeurekaselect.comresearchgate.net

The structure of this compound incorporates two key modifications to the basic α-amino acid scaffold:

N-methylation: The presence of a methyl group on the amine nitrogen (the methylamino group) is a common strategy in medicinal chemistry. benthamdirect.comeurekaselect.comresearchgate.net N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, enhance its membrane permeability, and influence its conformation, which can in turn affect its binding affinity to biological targets. benthamdirect.comeurekaselect.comresearchgate.netresearchgate.net

Cyclopentyl Group: The cyclopentyl moiety at the α-position introduces steric bulk and conformational rigidity. Unlike linear alkyl chains, the cyclic nature of the cyclopentyl group restricts the rotational freedom around the α-carbon, which can be advantageous in designing molecules with specific three-dimensional shapes. nbinno.com This feature is particularly valuable in the development of peptide mimetics and other structured molecules.

Significance as a Stereodefined Chiral Building Block

In organic synthesis, a chiral building block is a molecule with one or more defined stereocenters that can be used to construct more complex chiral molecules. The use of such building blocks is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds, which is often crucial for their desired biological activity.

This compound serves as a valuable stereodefined chiral building block for several reasons:

Structural Diversity: As a non-proteinogenic amino acid, it enables the synthesis of peptides and other molecules with structures that are not accessible using only the 20 common proteinogenic amino acids. This expansion of chemical space is a key driver in the discovery of new therapeutic agents.

Influence on Molecular Properties: The incorporation of the cyclopentyl and N-methyl groups can significantly influence the physicochemical properties of the resulting molecule, such as its lipophilicity, solubility, and metabolic stability. nbinno.combenthamdirect.com These properties are critical for the drug-like characteristics of a potential therapeutic candidate.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 204460-99-1 |

| Molecular Formula | C8H15NO2 |

| IUPAC Name | (2S)-cyclopentyl(methylamino)ethanoic acid sigmaaldrich.com |

| Physical Form | White to Yellow Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| InChI Key | WPRPSYRCLINFTF-ZETCQYMHSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-cyclopentyl-2-(methylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-7(8(10)11)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRPSYRCLINFTF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Cyclopentyl 2 Methylamino Acetic Acid

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing (S)-2-cyclopentyl-2-(methylamino)acetic acid, as the biological activity of chiral molecules is often dependent on their specific configuration. nih.gov Methodologies to achieve this enantiopure form generally fall into three main categories: asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures. wikipedia.org These strategies are designed to control the formation of the desired stereoisomer with high efficiency and enantiomeric excess.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Direct synthesis methods aim to construct the chiral center in a single key step with high stereocontrol.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones, developed by David A. Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. santiago-lab.comnih.gov

The general strategy involves acylating the nitrogen of a chiral oxazolidinone, such as one derived from L-valine or L-phenylalanine, with a suitable carboxylic acid derivative. santiago-lab.com The resulting imide can then be deprotonated at the α-carbon to form a conformationally rigid enolate. santiago-lab.comharvard.edu The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the approach of an electrophile (such as a cyclopentyl halide) to the opposite face. harvard.edu This process, known as asymmetric alkylation, allows for the highly diastereoselective formation of a new carbon-carbon bond. Subsequent cleavage of the auxiliary group yields the desired α-substituted carboxylic acid derivative with a high degree of enantiomeric purity. santiago-lab.com

Table 1: Key Steps in Evans Auxiliary-Mediated Asymmetric Alkylation

| Step | Description | Key Reagents | Outcome |

| 1. Acylation | The chiral oxazolidinone is acylated to form a chiral imide. | n-BuLi, Acyl Chloride | Formation of N-acyl oxazolidinone |

| 2. Enolate Formation | The α-proton is removed using a strong, non-nucleophilic base. | Lithium diisopropylamide (LDA) | Generation of a stereochemically defined Z-enolate |

| 3. Alkylation | The enolate reacts with an electrophile from the less sterically hindered face. | Cyclopentyl bromide | Diastereoselective formation of the alkylated product |

| 4. Auxiliary Removal | The chiral auxiliary is cleaved to release the enantiopure product. | LiOH/H₂O₂ | (S)-2-cyclopentylacetic acid derivative |

This methodology provides a robust and predictable pathway to α-substituted chiral acids, which can then be further functionalized to obtain the target this compound.

Chiral Brønsted acids, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have emerged as powerful organocatalysts for a wide range of enantioselective transformations. psu.edu Chiral phosphoric acids (CPAs) derived from BINOL can activate imines for nucleophilic addition, making them highly effective for the synthesis of chiral amines and amino acids. nih.govacs.org

In the context of synthesizing the target molecule, a relevant strategy would involve the asymmetric arylation or alkylation of an imine derived from a glyoxylate (B1226380) ester. The BINOL-derived phosphoric acid catalyst activates the imine by forming a hydrogen-bond complex, creating a chiral environment that directs the nucleophilic attack of an organometallic cyclopentyl reagent or another suitable nucleophile. psu.eduresearchgate.net The steric hindrance provided by the bulky groups at the 3,3' positions of the BINOL backbone is crucial for achieving high levels of stereoinduction. cam.ac.uk This catalytic cycle generates the α-amino acid scaffold with high enantioselectivity.

Table 2: Features of BINOL-Derived Phosphoric Acid Catalysis

| Feature | Description |

| Mechanism | The catalyst acts as a bifunctional Brønsted acid/Lewis base, activating the imine substrate through hydrogen bonding. psu.edu |

| Stereocontrol | The chiral pocket created by the catalyst's binaphthyl backbone dictates the facial selectivity of the nucleophilic attack. cam.ac.uk |

| Substrate Scope | Effective for a wide range of imines and nucleophiles, allowing for the synthesis of diverse α-amino acids. nih.govresearchgate.net |

| Catalyst Loading | Typically requires low catalyst loadings (0.5–5 mol%), making the process efficient. acs.org |

Chiral resolution is a classical yet effective method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org This approach does not create a new stereocenter but rather isolates the desired one from a pre-existing mixture. tcichemicals.com

The most common method for resolving amino acids is through the formation of diastereomeric salts. wikipedia.org The racemic 2-cyclopentyl-2-(methylamino)acetic acid is treated with a chiral resolving agent, which is an enantiomerically pure acid or base. For an acidic racemate like the target compound, a chiral base (e.g., brucine (B1667951) or a chiral amine) is used. This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. wikipedia.orgnih.gov Through a process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from the solution. After separation, the salt is treated with an acid to remove the resolving agent, yielding the enantiomerically pure this compound. wikipedia.org While effective, a major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. tcichemicals.com

These strategies involve building the molecule's core structure through specific ring-forming reactions or by functionalizing a simpler, achiral precursor in a controlled manner.

A direct and effective method for synthesizing α-amino acids involves the alkylation of glycine (B1666218) derivatives. researchgate.net In this approach, the glycine molecule acts as a scaffold, and its α-carbon is functionalized. To synthesize the target compound, a glycine derivative, often protected at the nitrogen and carboxyl groups, is deprotonated to form an enolate. This enolate is then reacted with a suitable cyclopentyl electrophile, such as cyclopentyl bromide or iodide, under basic conditions to introduce the cyclopentyl ring at the α-position. nih.gov

To achieve the desired (S)-stereochemistry, this alkylation can be performed using a chiral glycine equivalent where a chiral auxiliary is attached, as described in section 2.1.1.1. Alternatively, a chiral phase-transfer catalyst can be employed to control the stereochemical outcome of the alkylation of an achiral glycine derivative. researchgate.net After the alkylation step, subsequent deprotection and methylation of the amine would yield the final product, this compound.

Cyclization and Functionalization Strategies

Introduction of the Methylamino Group via Amination Reactions

A crucial step in the synthesis of this compound is the stereocontrolled introduction of the methylamino group. Reductive amination of a suitable keto-acid precursor is a primary strategy. This transformation can be achieved through a one-pot reaction where a ketone is treated with methylamine (B109427) in the presence of a reducing agent.

The general mechanism involves the initial formation of a Schiff base (an imine) from the reaction of the ketone with methylamine, followed by reduction of the imine to the corresponding amine. The choice of reducing agent is critical to the success of this reaction, with common reagents including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

For the synthesis of the target compound, this would involve the reductive amination of 2-cyclopentyl-2-oxoacetic acid. The reaction proceeds as follows:

Imine Formation: The carbonyl group of 2-cyclopentyl-2-oxoacetic acid reacts with methylamine to form an intermediate iminium ion.

Reduction: A hydride reagent then attacks the iminium ion to yield the final N-methylated amino acid.

Enantioselectivity can be induced by employing chiral catalysts or enzymes. Biocatalytic approaches using transaminases or imine reductases offer a green and highly stereoselective alternative to traditional chemical methods. nih.govresearchgate.net These enzymes can catalyze the asymmetric amination of a keto-acid precursor, leading to the desired (S)-enantiomer with high enantiomeric excess.

Formation of the Acetic Acid Moiety via Carboxylation Reactions

The formation of the acetic acid group is another key aspect of the synthesis. One advanced method for the direct synthesis of α-amino acids involves the reductive carboxylation of imines with carbon dioxide. rsc.org This approach offers a one-step alternative to the classical Strecker synthesis. In the context of synthesizing this compound, this would involve the formation of an imine from a suitable cyclopentyl precursor, which is then carboxylated using CO2 in the presence of a reducing agent.

Alternatively, the acetic acid moiety can be introduced through more traditional methods. For instance, the Hell-Volhard-Zelinsky reaction can be used to α-brominate a carboxylic acid, followed by nucleophilic substitution with an amine. quora.comlibretexts.org However, for the specific target molecule, a more convergent approach starting from a precursor already containing the cyclopentyl and a masked carboxylic acid group is often more efficient.

The Strecker synthesis provides a classical route where an aldehyde (cyclopentanecarboxaldehyde) reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid. khanacademy.org A modification of this method using methylamine instead of ammonia would directly yield the N-methylated amino acid.

Precursor-Based Synthetic Routes

2-Cyclopentyl-2-oxoacetic acid is a highly valuable precursor for the synthesis of this compound. chemicalbook.comlookchem.com Its structure contains both the cyclopentyl ring and the α-keto acid functionality necessary for the introduction of the methylamino group via reductive amination.

The synthesis of 2-cyclopentyl-2-oxoacetic acid can be achieved through various methods, including the oxidation of cyclopentylmandelic acid or the reaction of cyclopentylmagnesium bromide with diethyl oxalate (B1200264) followed by hydrolysis. The availability of this precursor allows for a direct and convergent approach to the final product.

The key transformation involving this precursor is the asymmetric reductive amination. This can be achieved using chiral auxiliaries, chiral catalysts, or enzymatic methods to ensure the formation of the desired (S)-enantiomer.

| Precursor | Reaction | Reagents | Product |

| 2-cyclopentyl-2-oxoacetic acid | Asymmetric Reductive Amination | Methylamine, Chiral Catalyst/Enzyme, Reducing Agent | This compound |

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and can be adapted to synthesize precursors for cyclopentane (B165970) derivatives. wvu.eduresearchgate.nettamu.edunih.gov While the Diels-Alder reaction itself typically forms a cyclohexene (B86901) ring, subsequent ring contraction or modification of the adduct can lead to cyclopentane systems.

A more direct application of cycloaddition chemistry for forming five-membered rings is the [3+2] cycloaddition. For instance, the reaction of an allene (B1206475) with an acrylate, catalyzed by a chiral phosphine, can produce functionalized cyclopentenes with high enantioselectivity. researchgate.net These cyclopentene (B43876) derivatives can then be further elaborated to introduce the necessary functional groups for the synthesis of the target amino acid.

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation. wvu.edutamu.edu The resulting bicyclic adducts can serve as complex scaffolds for the synthesis of substituted cyclopentane derivatives.

Optimization of Synthetic Efficiency and Enantiopurity

The development of a commercially viable synthesis requires careful optimization of reaction conditions to maximize yield and enantiomeric purity.

Optimizing the yield of each synthetic step is crucial. For the reductive amination of 2-cyclopentyl-2-oxoacetic acid, factors such as the choice of reducing agent, solvent, temperature, and reaction time must be carefully controlled. The use of specific catalysts can also significantly improve reaction rates and yields.

For instance, in Diels-Alder reactions, the choice of dienophile is critical. Electron-withdrawing groups on the dienophile generally increase the reaction rate. wvu.edu The reaction can often be performed at room temperature, and crystallization can be initiated to isolate the product efficiently.

The table below summarizes key parameters that can be optimized for a generic reductive amination reaction.

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Reducing Agent | Affects selectivity and reactivity. | Screen various hydrides (e.g., NaBH3CN, NaBH(OAc)3). |

| Solvent | Influences solubility and reaction rate. | Test a range of protic and aprotic solvents. |

| Temperature | Affects reaction kinetics and side reactions. | Optimize for the highest conversion with minimal byproducts. |

| pH | Crucial for imine formation. | Maintain slightly acidic conditions (pH 4-6). |

| Catalyst | Can increase rate and enantioselectivity. | Screen for efficient and selective catalysts (chemical or enzymatic). |

Control and Assurance of Stereochemical Configuration

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For this compound, achieving the correct stereochemical configuration at the α-carbon is critical. This section details the methodologies employed to control the stereochemistry during synthesis and the analytical techniques used to assure the final product's enantiomeric purity.

Control of the stereochemical outcome is typically achieved through two primary strategies: asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to directly produce the desired (S)-enantiomer in excess over the (R)-enantiomer. This is often accomplished by using chiral auxiliaries, chiral catalysts, or chiral reagents that create a diastereomeric transition state, favoring the formation of one enantiomer.

Key Asymmetric Strategies:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-amino acids, oxazolidinones (e.g., Evans auxiliaries) can be used. The glycine derivative is first attached to the chiral auxiliary, and the subsequent alkylation with a cyclopentyl group occurs diastereoselectively. Finally, the auxiliary is cleaved to yield the enantiomerically enriched amino acid.

Enantioselective Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. For instance, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been effective for the asymmetric alkylation of glycine Schiff base esters. nih.gov Similarly, chiral metal complexes, such as those involving rhodium or iridium with chiral ligands, can catalyze asymmetric hydrogenations or alkylations of appropriate precursors to yield the desired (S)-amino acid.

Following the synthesis, rigorous analytical methods are required to confirm both the absolute configuration and the enantiomeric purity of the final product. The enantiomeric excess (ee), a measure of the purity, is a critical parameter.

Analytical Methods for Stereochemical Assurance:

A variety of analytical techniques are employed to ensure the stereochemical integrity of this compound. The choice of method depends on the stage of synthesis, the nature of the material, and the required level of accuracy.

| Method | Principle | Application & Findings |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times, allowing for separation and quantification. | This is a widely used method for determining the enantiomeric excess (ee) of the final product and intermediates. A typical goal is to achieve an enantiomeric excess greater than 98%. |

| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. | Considered the definitive method for determining the absolute stereochemical configuration of a chiral molecule, provided that a suitable single crystal can be obtained. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum (Cotton effect) is characteristic of the molecule's stereochemistry. | CD spectroscopy can be used to correlate the stereochemistry of the synthesized compound with that of known standards. It can also be used in more advanced applications, combined with regression models, to determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org |

| NMR Spectroscopy | In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR signals for the enantiomers can be resolved, allowing for quantification. NOE experiments can establish spatial proximity between groups. | Nuclear Overhauser Effect (NOE) experiments can help confirm the relative configuration of substituents, such as the spatial relationship between the cyclopentyl and methylamino groups, which supports the assignment of the (S)-configuration. |

| Capillary Electrophoresis | Enantiomers are separated in a capillary based on their differential migration in an electric field in the presence of a chiral selector added to the buffer. | An alternative to chiral HPLC for validating enantiomeric excess, often offering high resolution and requiring minimal sample. |

| Fluorescent Sensing | Chiral fluorescent chemosensors can bind enantiomers of chiral carboxylates, resulting in a change in fluorescence intensity. This change can be used for quantification. | Research has shown that arrays of fluorescent macrocyclic sensors can accurately determine the enantiomeric excess of chiral carboxylates, with prediction errors reported to be less than 1.6%. nih.govnih.gov This offers a potentially rapid and highly sensitive method for quality control. |

The combination of a well-designed asymmetric synthesis and the application of these rigorous analytical controls is essential to produce this compound with the high degree of stereochemical purity required for its intended applications.

Advanced Characterization and Stereochemical Analysis Techniques

Advanced Mass Spectrometry for Structural Elucidation (e.g., LC/ESI-HRMS, Multistage MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography and using a soft ionization technique like Electrospray Ionization (ESI), provides the exact molecular formula of a compound. For (S)-2-cyclopentyl-2-(methylamino)acetic acid (C8H15NO2), HRMS would yield a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Multistage Mass Spectrometry (MS/MS or MSn) is used to further elucidate the structure. In this technique, the protonated molecule [M+H]+ is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Table 2: Expected Fragmentation in Mass Spectrometry

| Precursor Ion [M+H]+ | Expected Fragment Ion | Neutral Loss | Structural Information Confirmed |

|---|---|---|---|

| m/z 158.1176 | m/z 112.1070 | HCOOH (Formic Acid) | Presence of a carboxylic acid group. |

| m/z 158.1176 | m/z 89.0964 | C5H9 (Cyclopentyl radical) | Loss of the cyclopentyl group. |

| m/z 158.1176 | m/z 74.0600 | C6H12 (Cyclohexane) | Complex rearrangement and fragmentation. |

Note: The m/z values are theoretical and based on the compound's structure.

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Assessing the enantiomeric purity, or enantiomeric excess (ee), is critical for any application of a single-enantiomer compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. nih.gov

CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times. scas.co.jp The enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase, and the difference in the stability of these complexes causes one enantiomer to elute from the column before the other. scas.co.jpnih.gov

For the analysis of this compound, a variety of CSPs could be screened for optimal separation, including those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives) or macrocyclic glycopeptides. nih.govmdpi.com By running a sample and integrating the peak areas for the (S) and any potential (R) enantiomer, the enantiomeric purity can be accurately quantified. A validated chiral HPLC method can typically determine enantiomeric excess to levels greater than 99%. nih.gov

Derivatization and Chemical Reactivity Studies of S 2 Cyclopentyl 2 Methylamino Acetic Acid

Functional Group Interconversions

The chemical reactivity of (S)-2-cyclopentyl-2-(methylamino)acetic acid is primarily centered around its two functional groups: the carboxylic acid and the secondary methylamino group. These groups can undergo a variety of transformations to yield a range of derivatives.

The secondary amine of this compound can potentially be oxidized. While specific studies on this molecule are not prevalent, the oxidation of secondary amines is a well-established transformation in organic chemistry. Mild oxidizing agents can be employed to convert the methylamino group into a nitrone or an imine, which are useful intermediates for further synthetic modifications. Stronger oxidation could potentially lead to cleavage of the N-C bond, though this is generally a less controlled reaction. The presence of the carboxylic acid group requires careful selection of reaction conditions to avoid undesired side reactions.

The carboxylic acid moiety is the primary site for reduction reactions in this compound. This transformation can be achieved using various reducing agents to yield the corresponding amino alcohol, (S)-2-cyclopentyl-2-(methylamino)ethanol. The choice of reducing agent is crucial for the selective reduction of the carboxylic acid in the presence of the secondary amine.

| Reducing Agent | Product | Reaction Conditions |

| Borane-tetrahydrofuran complex (BH₃·THF) | (S)-2-cyclopentyl-2-(methylamino)ethanol | Anhydrous THF, room temperature |

| Lithium aluminium hydride (LiAlH₄) | (S)-2-cyclopentyl-2-(methylamino)ethanol | Anhydrous ether or THF, often at reduced temperatures |

These amino alcohols are valuable chiral building blocks for the synthesis of various biologically active molecules and ligands for asymmetric catalysis.

Substitution reactions of this compound can occur at both the nitrogen of the methylamino group and the oxygen of the carboxylic acid.

The secondary amine can undergo N-alkylation or N-acylation. N-acylation is a common derivatization, often utilized to introduce protecting groups or to form amide bonds in peptide synthesis. The nitrogen atom's nucleophilicity is somewhat sterically hindered by the adjacent cyclopentyl group, which can affect reaction rates.

The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, and acid halides. Esterification is typically carried out under acidic conditions with an alcohol, while amide formation requires activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of coupling agents.

Formation of Analogs and Conjugates for Research Purposes

The synthesis of analogs and conjugates of this compound is a key area of interest for creating novel compounds for research, particularly in drug discovery. One notable example involves the use of a derivative of this amino acid in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are investigated for their potential as inhibitors of Janus kinase (JAK).

In a documented synthetic route, (S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-cyclopentylacetic acid is utilized as a key intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, allowing for selective reactions at the carboxylic acid. This protected amino acid can then be coupled with other molecules to form more complex structures.

Table of Key Intermediates in Analog Synthesis

| Compound Name | Structure | Role in Synthesis |

| (S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-cyclopentylacetic acid | Boc-N(Me)-CH(cyclopentyl)-COOH | Protected amino acid for amide coupling |

| Pyrrolo[2,3-d]pyrimidine core | A heterocyclic amine | Coupling partner for the amino acid derivative |

This approach demonstrates how this compound can be incorporated into larger molecular scaffolds to generate novel compounds with potential therapeutic applications.

Role in Amide Bond Formation and Peptide Synthesis

The incorporation of N-methylated amino acids, such as this compound, into peptide chains is of significant interest as it can impart unique properties to the resulting peptides. N-methylation can increase metabolic stability by preventing enzymatic degradation and can also influence the peptide's conformation, potentially leading to enhanced biological activity.

However, the presence of the N-methyl group, combined with the bulky cyclopentyl side chain, presents a significant steric hindrance that can make amide bond formation challenging. This steric hindrance slows down the coupling reaction and can lead to incomplete reactions or racemization.

To overcome these challenges, specialized coupling reagents and conditions are often required. High-potency coupling reagents that form highly reactive intermediates are typically employed to facilitate the formation of the amide bond.

Commonly Used Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Abbreviation | Activating Species |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Acylphosphonium salt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/aminium salt |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HBTU | Uronium/aminium salt |

The choice of solvent and the addition of a non-nucleophilic base are also critical parameters that need to be optimized to achieve efficient coupling and minimize side reactions. The successful incorporation of this compound into a peptide sequence can thus be achieved through careful selection of synthetic methodology, enabling the exploration of novel peptide-based therapeutics with improved pharmacological properties.

Applications As a Versatile Synthetic Building Block in Complex Molecular Architectures

Construction of Peptide Scaffolds Incorporating Sterically Hindered Amino Acid Residues

The incorporation of sterically hindered amino acids, such as Cα-tetrasubstituted amino acids like (S)-2-cyclopentyl-2-(methylamino)acetic acid, into peptide scaffolds is a well-established strategy for modulating peptide conformation and enhancing biological stability. The presence of the bulky cyclopentyl group and the methyl group on the α-carbon restricts the rotational freedom around the peptide backbone, thereby inducing specific secondary structures like β-turns or helical motifs. This conformational rigidity is crucial for improving receptor binding affinity and selectivity, as well as increasing resistance to enzymatic degradation.

The N-methylation of the amino group further contributes to the steric hindrance and conformational control. N-methylated amino acids are known to disrupt hydrogen bonding patterns in peptides, which can prevent the formation of undesirable aggregated structures and improve solubility. However, the coupling of such sterically demanding residues during solid-phase peptide synthesis (SPPS) can be challenging and often requires optimized coupling reagents and reaction conditions to achieve high yields.

Table 1: Impact of Sterically Hindered Residues on Peptide Properties

| Property | Effect of Incorporating this compound | Rationale |

| Conformational Rigidity | Increased | The Cα-tetrasubstituted nature restricts phi (φ) and psi (ψ) dihedral angles. |

| Secondary Structure | Induces β-turns and helices | Steric hindrance favors specific backbone geometries. |

| Enzymatic Stability | Enhanced | The bulky side chain and N-methylation hinder protease recognition and cleavage. |

| Receptor Binding | Potentially Improved | A fixed conformation can lead to a more favorable interaction with the target receptor. |

| Solubility | Often Increased | N-methylation can disrupt intermolecular hydrogen bonds that lead to aggregation. |

Integration into Unnatural Amino Acid Frameworks

This compound serves as a valuable chiral precursor for the synthesis of more complex unnatural amino acids. Its inherent chirality and functional handles—the carboxylic acid and the secondary amine—allow for a variety of chemical transformations. These modifications can be used to introduce new side chains or to incorporate the cyclopentyl scaffold into larger, more intricate molecular designs.

The development of novel unnatural amino acids is a cornerstone of modern medicinal chemistry and chemical biology. These synthetic building blocks can be incorporated into peptides or used as standalone molecules to probe biological systems, develop new therapeutic agents, and create novel materials. The cyclopentyl group of this compound can be functionalized to introduce reporters, cross-linkers, or other functionalities, thereby expanding the chemical space accessible to researchers.

Utility in the Synthesis of Chiral Heterocyclic Systems

Chiral heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals and biologically active natural products. The stereochemistry of these molecules is often critical for their biological function. This compound, as a chiral building block, can be utilized in the stereoselective synthesis of various heterocyclic systems.

The amino acid functionality can be transformed into different reactive intermediates that can then participate in cyclization reactions. For instance, the carboxylic acid can be reduced to an alcohol, which, along with the amine, can be used to form chiral oxazinones or other nitrogen- and oxygen-containing heterocycles. Similarly, the amine can be derivatized and used in reactions to form chiral piperidinones or other complex heterocyclic structures. The cyclopentyl group provides a rigid scaffold that can influence the stereochemical outcome of these cyclization reactions.

Contribution to the Development of Chemical Libraries for Academic Research

Combinatorial chemistry and the generation of diverse chemical libraries are powerful tools for the discovery of new bioactive molecules. The unique structural features of this compound make it an attractive building block for the creation of such libraries. Its incorporation into a library of compounds can introduce significant structural and conformational diversity, increasing the likelihood of identifying "hit" compounds with desired biological activities.

In an academic research setting, libraries of compounds containing this sterically hindered amino acid can be used to explore structure-activity relationships (SAR) for a particular biological target. By systematically varying other parts of the molecule while keeping the this compound core, researchers can gain insights into the structural requirements for bioactivity. The development of focused libraries around this scaffold can accelerate the process of lead optimization in drug discovery projects.

Theoretical and Computational Investigations of S 2 Cyclopentyl 2 Methylamino Acetic Acid

Conformational Analysis via Computational Chemistry

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its influence on physical, chemical, and biological properties. For a flexible molecule like (S)-2-cyclopentyl-2-(methylamino)acetic acid, which contains a rotatable cyclopentyl ring and several single bonds, numerous conformations are possible. Computational chemistry provides powerful tools to identify the most stable conformers and the energy barriers between them.

A systematic conformational search would typically be the first step. This involves using molecular mechanics force fields to generate a wide range of possible structures. The resulting low-energy conformers would then be subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies.

Illustrative Data: Relative Energies of Hypothetical Conformers

The following table represents a hypothetical outcome of a conformational analysis, where different orientations of the cyclopentyl and methylamino groups relative to the carboxylic acid moiety are considered. The relative energies indicate the stability of each conformer, with lower values representing more stable structures.

| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 178.5° | 0.00 | 65.2 |

| Conf-2 | -65.2° | 1.25 | 15.1 |

| Conf-3 | 58.9° | 1.35 | 12.8 |

| Conf-4 | -120.1° | 2.50 | 6.9 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from a computational conformational analysis.

Density Functional Theory (DFT) for Spectroscopic Correlation and Structural Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. researchgate.net It is instrumental in predicting molecular structures and various spectroscopic properties. Once the stable conformers of this compound are identified, DFT calculations would be performed to obtain optimized geometries and predict spectroscopic data. researchgate.net

For instance, DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic circular dichroism (ECD) spectra. researchgate.net By comparing these computationally predicted spectra with experimental data, the actual conformation of the molecule in a given environment can be determined. The B3LYP functional with a basis set such as 6-31G(d) is a common choice for such calculations. researchgate.net

Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table provides a hypothetical comparison of DFT-calculated ¹³C NMR chemical shifts for the most stable conformer of this compound with potential experimental values. A strong correlation between the predicted and observed shifts would validate the computed structure.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 175.8 | 176.2 |

| Cα | 62.1 | 62.5 |

| N-CH₃ | 35.4 | 35.9 |

| Cβ (cyclopentyl) | 40.2 | 40.7 |

| Cγ, Cγ' (cyclopentyl) | 29.8 | 30.1 |

| Cδ, Cδ' (cyclopentyl) | 25.1 | 25.5 |

Note: The data in this table is hypothetical and serves to illustrate the correlation between theoretical predictions and experimental results.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can provide significant insights into the reactivity of this compound. Frontier Molecular Orbital (FMO) theory, often employed within the DFT framework, is a key tool for this purpose. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate how the molecule will interact with other reagents.

For example, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule can predict the most likely sites for electrophilic or nucleophilic attack. This information is invaluable for designing new synthetic routes or predicting the outcomes of reactions.

Molecular Modeling for Understanding Stereochemical Outcomes and Interactions

As a chiral molecule, the stereochemistry of this compound is crucial to its function, particularly in biological or stereoselective chemical contexts. Molecular modeling techniques are essential for understanding how this specific stereoisomer interacts with other chiral molecules, such as enzymes or chiral catalysts.

Molecular docking simulations could be used to predict the binding mode of this compound within a protein's active site. These simulations would reveal the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that stabilize the complex and explain the stereochemical preference. By calculating the binding energies of different orientations, the model can predict the most favorable interaction, thus explaining or predicting the stereochemical outcome of a biological process or a stereoselective reaction.

Illustrative Data: Interaction Energies in a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Residue (Enzyme) | Calculated Energy (kcal/mol) |

| Hydrogen Bond | Aspartate-85 | -4.8 |

| Hydrogen Bond | Arginine-122 | -5.2 |

| Electrostatic Interaction | Arginine-122 | -6.1 |

| Van der Waals | Leucine-45 | -2.5 |

| Van der Waals | Phenylalanine-98 | -3.1 |

Note: This data is purely illustrative and represents the type of output from a molecular modeling study.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for (S)-2-cyclopentyl-2-(methylamino)acetic acid

The development of efficient and sustainable methods for synthesizing complex chiral molecules is a cornerstone of modern organic chemistry. For this compound, future research could focus on moving beyond classical synthetic methods towards more innovative and environmentally benign approaches. A significant area of exploration would be the application of biocatalysis, utilizing enzymes to achieve high enantioselectivity and reduce the need for harsh reagents and protecting groups. nih.gov Photocatalysis also represents a promising frontier, offering mild reaction conditions for the construction of non-proteinogenic amino acids. mdpi.comsemanticscholar.org

Key research objectives in this area would include:

Enzymatic Resolution: Investigating the use of lipases or aminoacylases for the kinetic resolution of a racemic mixture of 2-cyclopentyl-2-(methylamino)acetic acid or its precursors.

Asymmetric Synthesis: Designing novel asymmetric synthetic routes, potentially involving chiral catalysts or auxiliaries, to directly obtain the (S)-enantiomer with high purity.

Green Chemistry Approaches: Optimizing reaction conditions to minimize solvent waste, reduce energy consumption, and utilize renewable starting materials.

A comparative analysis of potential synthetic routes could be a valuable research output, as illustrated in the hypothetical table below.

| Synthetic Route | Key Transformation | Potential Advantages | Potential Challenges |

| Biocatalytic Resolution | Enzymatic acylation/hydrolysis | High enantioselectivity, mild conditions | Enzyme stability and cost, separation of enantiomers |

| Asymmetric Strecker Synthesis | Chiral amine-catalyzed addition of cyanide to an imine | Direct formation of the amino acid scaffold | Handling of toxic cyanide, catalyst loading |

| Photocatalytic C-H Amination | Light-mediated introduction of the methylamino group | High atom economy, novel bond formations | Substrate scope, control of regioselectivity |

Expansion of Derivatization Chemistry for Broader Synthetic Utility

The functional handles of this compound—the carboxylic acid and the secondary amine—provide ample opportunities for derivatization. Future research could systematically explore the reactivity of these groups to generate a library of novel compounds with diverse applications. Such derivatives could serve as building blocks for peptidomimetics, chiral ligands for asymmetric catalysis, or molecular probes.

Potential derivatization strategies to be explored include:

Amide Coupling: Reacting the carboxylic acid with a variety of amines to form a diverse set of amides.

Esterification: Converting the carboxylic acid into various esters to modify solubility and reactivity.

N-Alkylation/Arylation: Further functionalizing the secondary amine to create tertiary amines with different steric and electronic properties.

Reduction: Reducing the carboxylic acid to the corresponding amino alcohol, a valuable chiral synthon.

The systematic derivatization of this compound would expand its utility as a versatile building block in organic synthesis.

Integration with High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis and screening are powerful tools for accelerating the discovery of new molecules with desired properties. biorxiv.org Future research could focus on adapting the synthesis and derivatization of this compound to automated platforms. This would enable the rapid generation of a large library of analogs, which could then be screened for various activities, such as catalytic efficiency or binding affinity to biological targets.

A hypothetical workflow for a high-throughput approach is outlined below:

| Step | Methodology | Objective | Key Parameters |

| 1. Parallel Synthesis | Automated liquid handling | Generate a 96-well plate of amide derivatives | Amine diversity, coupling reagent efficiency |

| 2. Purification | Mass-directed preparative HPLC | Isolate desired products with high purity | Purity threshold, yield |

| 3. Screening | Catalytic assay or binding assay | Identify derivatives with desired properties | Activity, selectivity, binding affinity |

| 4. Data Analysis | Cheminformatics software | Establish structure-activity relationships | Correlation of structure with activity |

This approach would significantly accelerate the exploration of the chemical space around the this compound scaffold.

Exploration in Supramolecular Chemistry or Material Science as a Chiral Scaffold

The well-defined three-dimensional structure of this compound makes it an attractive candidate for use as a chiral scaffold in supramolecular chemistry and material science. cas.czchiralpedia.com Its ability to form hydrogen bonds through its carboxylic acid and amine functionalities, coupled with its inherent chirality, could be exploited to direct the assembly of larger, ordered structures.

Potential research avenues in this area include:

Chiral Ligands for Metal-Organic Frameworks (MOFs): The carboxylic acid could be used to coordinate with metal ions to form chiral MOFs with potential applications in asymmetric catalysis or enantioselective separations.

Organogelators: Derivatives of the amino acid could be designed to self-assemble in organic solvents to form chiral gels.

Chiral Polymers: The compound could be incorporated as a monomer into polymers to create chiral materials with unique optical or mechanical properties. rsc.org The cyclopentyl group, in particular, could impart interesting physical properties to such polymers.

The exploration of this compound as a chiral building block in materials science holds the potential for the development of novel functional materials. The inherent chirality of the molecule could be transferred to the macroscopic properties of the resulting materials, a key goal in modern materials science. chiralpedia.com

Q & A

Q. What are the optimal synthetic routes for (S)-2-cyclopentyl-2-(methylamino)acetic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as chiral resolution or asymmetric catalysis. For example, a cyclopentyl group can be introduced via alkylation of a glycine derivative using cyclopentyl halides under basic conditions. To ensure stereochemical purity, chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) are employed. Post-synthesis, chiral HPLC or capillary electrophoresis can validate enantiomeric excess (>98%) .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy can correlate Cotton effects with known chiral centers. Nuclear Overhauser Effect (NOE) NMR experiments can assess spatial proximity between the cyclopentyl and methylamino groups, confirming the (S)-configuration. Computational methods like density functional theory (DFT) can simulate and compare experimental vs. theoretical spectra .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or cellular models. To resolve contradictions:

- Perform orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to validate target binding.

- Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) to minimize ionic interference.

- Use isogenic cell lines to isolate receptor-specific effects. Meta-analyses of dose-response curves (IC₅₀/EC₅₀ comparisons) can identify outlier conditions .

Q. How does the cyclopentyl substituent in this compound influence its conformational stability compared to other cyclic analogs?

- Methodological Answer : The cyclopentyl group imposes a distinct puckered conformation, reducing rotational freedom compared to cyclohexyl or cyclopropyl analogs. Molecular dynamics (MD) simulations (e.g., 100-ns trajectories in explicit solvent) reveal energy barriers for ring inversion. Comparative studies using 2D-NMR (e.g., NOESY) show stronger intramolecular hydrogen bonding between the cyclopentyl and carboxyl groups, stabilizing the bioactive conformation. This rigidity enhances receptor selectivity in peptide mimetics .

Q. How can researchers design experiments to assess the compound’s interaction with metalloenzymes or ion channels?

- Methodological Answer :

- Metalloenzymes : Use inductively coupled plasma mass spectrometry (ICP-MS) to monitor metal ion displacement (e.g., Zn²⁺ in matrix metalloproteinases).

- Ion Channels : Patch-clamp electrophysiology in HEK293 cells transfected with target channels (e.g., TRPV1) can measure current inhibition.

- Structural Insights : Co-crystallization trials with purified enzymes (e.g., carbonic anhydrase) or cryo-EM for larger complexes provide binding mode clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.